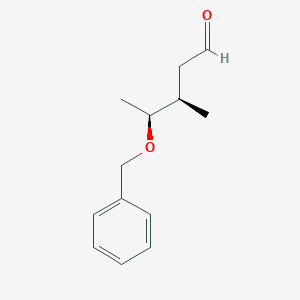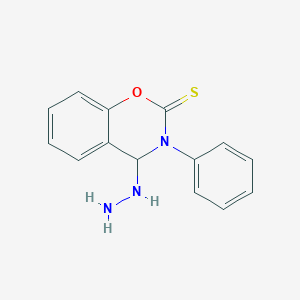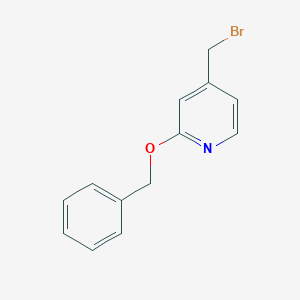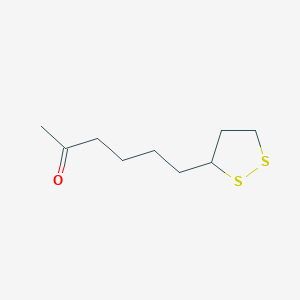![molecular formula C20H21NO3 B12607254 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide CAS No. 644979-26-0](/img/structure/B12607254.png)
3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide is a complex organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxy-2-methylbenzoic acid and 3-methylbenzoyl chloride.
Formation of Intermediate: The 3-methoxy-2-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Cyclopropylation: The acid chloride is then reacted with cyclopropylamine in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Handling of Reagents: Using large quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Utilizing techniques such as recrystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-hydroxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide.
Reduction: Formation of 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide
- 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide
Uniqueness
3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide is unique due to its specific structural features, such as the cyclopropyl group, which may confer distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
644979-26-0 |
|---|---|
Formule moléculaire |
C20H21NO3 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide |
InChI |
InChI=1S/C20H21NO3/c1-13-6-4-7-15(12-13)18(22)20(10-11-20)21-19(23)16-8-5-9-17(24-3)14(16)2/h4-9,12H,10-11H2,1-3H3,(H,21,23) |
Clé InChI |
ZOGJTRZITQCPHP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)C2(CC2)NC(=O)C3=C(C(=CC=C3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12607182.png)
![3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12607184.png)


![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12607201.png)
![1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(dodecyloxy)benzene](/img/structure/B12607207.png)
![Dimethyl{bis[(phenyltellanyl)methyl]}silane](/img/structure/B12607223.png)
![9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal](/img/structure/B12607234.png)


![N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide](/img/structure/B12607250.png)

![4,4'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzonitrile](/img/structure/B12607262.png)
